molecular formula C13H13NO2 B102872 Ethyl 2-methylquinoline-3-carboxylate CAS No. 15785-08-7

Ethyl 2-methylquinoline-3-carboxylate

Cat. No. B102872
CAS RN: 15785-08-7
M. Wt: 215.25 g/mol
InChI Key: DUBPJEDOCJXVKG-UHFFFAOYSA-N
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Description

Ethyl 2-methylquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound of interest, while not directly studied in the provided papers, is structurally related to various quinoline derivatives that have been synthesized and analyzed for their potential applications in pharmaceuticals and organic chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring through methods such as the Friedländer synthesis, as seen in the unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . Other methods include cyclization reactions, such as the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, which showed significant oral antiallergy activity . Additionally, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids demonstrates a two-step process involving isatoic anhydrides and sodium enolates . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of ethyl 2-methylquinoline-3-carboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring was found to be favorable for intravenous activity, while esters of this acid were preferred for oral activity . The synthesis of various quinoline derivatives, such as ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, involves the formation of specific ring systems that are essential for their chemical properties . The molecular structure of ethyl 2-methylquinoline-3-carboxylate would similarly influence its reactivity and potential applications.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions that modify their structure and enhance their utility. For example, the reaction of trimethylsilyl enol ethers with isoquinolinium salts leads to the synthesis of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can further cyclize to form pyrido[2,1-a]isoquinoline derivatives . The photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates results in the formation of cycloprop[b]indoles . These reactions demonstrate the versatility of quinoline derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms and the formation of a thiazetoquinoline ring system can significantly affect the compound's properties, as seen in the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate . The presence of substituents such as ethyl, chloromethyl, and iodo groups can also alter the reactivity and physical properties of the quinoline core . These properties are important for the compound's solubility, stability, and suitability for further chemical transformations.

Scientific Research Applications

1. Application in Cardiology

  • Summary of Application : Ethyl 2-methylquinoline-3-carboxylate has been studied for its potential use in treating ischemia and reperfusion-induced myocardial injury. It is reported to be a specific inhibitor of GCN-5, a Histone acetyl transferase (HAT) enzyme .
  • Methods of Application : The compound is used to inhibit GCN-5 mediated acetylation of PGC-1 alpha, which in turn enhances PGC-1alpha activity, mitochondrial function, and oxidative metabolism .
  • Results or Outcomes : The study found that Ethyl 2-methylquinoline-3-carboxylate has a protective effect in modulation of PGC-1 alpha activity during ischemia and reperfusion-induced myocardial injury .

2. Application as an Antibacterial Agent

  • Summary of Application : Quinoline-3-carboxylates, including Ethyl 2-methylquinoline-3-carboxylate, have been studied for their potential as antibacterial agents .
  • Methods of Application : The compounds were synthesized and tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera .
  • Results or Outcomes : The synthesized compounds were found to possess moderate antibacterial activity .

3. Application in Green Chemistry

  • Summary of Application : Quinoline and its derivatives, including Ethyl 2-methylquinoline-3-carboxylate, are being studied for their potential in green chemistry. They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
  • Methods of Application : The compound is synthesized using eco-friendly and safe reusable catalysts, and the synthesis is promoted using microwave and ultraviolet irradiation .
  • Results or Outcomes : The study found that the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

4. Application in Organic Synthesis

  • Summary of Application : Ethyl 2-methylquinoline-3-carboxylate has been used in the synthesis of other organic compounds .
  • Methods of Application : The compound is used in cyclocondensation reactions with isatoic anhydride , and in the synthesis of ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate .
  • Results or Outcomes : The studies found that the compound can be effectively used in the synthesis of other organic compounds .

5. Application in Ischemia and Reperfusion Induced Myocardial Injury

  • Summary of Application : Ethyl 2-methylquinoline-3-carboxylate has been studied for its potential use in treating ischemia and reperfusion-induced myocardial injury .
  • Methods of Application : The compound is reported to be a specific inhibitor of GCN-5, a Histone acetyl transferase (HAT) enzyme . It is used to inhibit GCN-5 mediated acetylation of PGC-1 alpha, which in turn enhances PGC-1alpha activity, mitochondrial function, and oxidative metabolism .
  • Results or Outcomes : The study found that Ethyl 2-methylquinoline-3-carboxylate has a protective effect in modulation of PGC-1 alpha activity during ischemia and reperfusion-induced myocardial injury .

6. Application in the Synthesis of Biologically and Pharmaceutically Active Quinoline

  • Summary of Application : Ethyl 2-methylquinoline-3-carboxylate has been used in the synthesis of biologically and pharmaceutically active quinoline .
  • Methods of Application : The compound is used in a convenient two consecutive steps synthesis of ethyl-4-hydroxy-2-methylquinoline-3-carboxylate .
  • Results or Outcomes : The study found that the compound can be effectively used in the synthesis of biologically and pharmaceutically active quinoline .

Safety And Hazards

“Ethyl 2-methylquinoline-3-carboxylate” is classified as causing serious eye damage (Category 1). It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with eyes, rinse immediately with water for several minutes and seek medical help .

properties

IUPAC Name

ethyl 2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBPJEDOCJXVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349443
Record name Ethyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylquinoline-3-carboxylate

CAS RN

15785-08-7
Record name Ethyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylquinoline-3-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 140 g of dimethylformamide (1.92 mole ) in 500 mL of methylene chloride is mechanically stirred under a condenser/scrubber in an ice bath while 295 g of POCl3 (1.92 mol) is added dropwise over a 40 minute period. The reaction is stirred for a further 3 hour period, during which time the bath temperature is allowed to warm to room temperature. The reaction is then diluted with 2 L of methylene chloride, cooled in an ice bath, and treated dropwise with 394 g of ethyl β-anilinocrotonate (1.92 mol) over a 1 hour period. After stirring at room temperature for 26 hours, the reaction is heated at reflux temperature for 48 hours, cooled in an ice bath, quenched with 500 mL ice water, and treated portionwise with concentrated NH4OH to pH 6. The phases are separated and the organic phase is concentrated in vacuo to give a solid residue which is redissolved in 1.5 L ethyl acetate, filtered, and the filtrate saturated with gaseous hydrogen chloride. The resultant solid precipitate is filtered off, washed thoroughly with ethyl acetate, dissolved in water and basified with concentrated NH4OH. The basic aqueous mixture is extracted with 1:1 hexanes-ethyl acetate; the organic phase is concentrated in vacuo to afford 240 g of the title product, mp 70°-72° C.
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
394 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Poonam, K Kamaldeep, C Amit… - Journal of Current Pharma …, 2016 - researchgate.net
… Ethyl-2-methylquinoline-3-carboxylate is reported to be a specific inhibitor of GCN-5. PGC-1 α levels are reported to be reduced in heart following myocardial infarction and …
Number of citations: 3 www.researchgate.net
MQ Chang, F Gao, Y Li, WT Gao - Chemical Papers, 2013 - degruyter.com
… NBS (51.7 g, 0.29 mol) and benzoyl peroxide (2.5 g, 0.018 mol) were added to a solution of ethyl 2-methylquinoline-3-carboxylate (31.2 g, 0.145 mol) in CCl4 (250 mL). The resulting …
Number of citations: 8 www.degruyter.com
Y Li - Research on Chemical Intermediates, 2015 - Springer
… the similar reaction of ethyl 2-methylquinoline-3-carboxylate under similar reaction … in the radical bromination of ethyl 2-methylquinoline-3-carboxylate, the desired monobromo …
Number of citations: 8 link.springer.com
K Prabakaran, A Nepolraj, JA Malik… - Indian Journal of …, 2023 - researchgate.net
… facile, and selective method for direct synthesis of 2-methyl pyrrolidine alkaloid using Minisci radical reaction of performing a solvent-free condition ethyl2-methylquinoline-3-carboxylate …
Number of citations: 0 www.researchgate.net
VF Batista, DCGA Pinto, AMS Silva - ACS Sustainable Chemistry …, 2016 - ACS Publications
The quinoline scaffold is present in a vast number of natural compounds and pharmacologically active substances, comprising a significant segment of the pharmaceutical market. The …
Number of citations: 97 pubs.acs.org
S Maddela, A Makula, R Maddela - Toxicological & Environmental …, 2014 - Taylor & Francis
A series of 12 new 2-methyl-N′-((3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene) quinoline-3-carbohydrazide derivatives (7a–l) were synthesized by the condensation of quinolinyl …
Number of citations: 11 www.tandfonline.com
S Maddela, A Makula - Anti-Infective Agents, 2016 - ingentaconnect.com
Background: Tuberculosis (TB) is the one which remains the world’s greatest public health challenges. Worldwide resurgence of TB is due to two major problems: the AIDS epidemic …
Number of citations: 22 www.ingentaconnect.com
CS Athira, D Basavaraja, PK Valmiki, D Shridevi… - Tetrahedron …, 2022 - Elsevier
… For instance, ethyl 2-methylquinoline-3-carboxylate (MC1626) is a Gcn5p inhibitor that represses cell growth, gene transcription and histone acetylation [2]. 6-chloro-2-cyclopropyl-4-…
Number of citations: 0 www.sciencedirect.com
M Godino‐Ojer, AJ López‐Peinado… - …, 2017 - Wiley Online Library
… Importantly, one of the simplest quinolines, ethyl 2-methylquinoline-3-carboxylate (3 b), an analogue of compound 3 a, is able to inhibit yeast cell growth and was used for Gcn5p-…
V Rachakonda, M Alla, SS Kotipalli… - European journal of …, 2013 - Elsevier
The current study reports design and diversity oriented synthesis of novel bis heterocycles with a common 2-methyl, C-4 unsubstituted quinoline moiety as the central key heterocycle. …
Number of citations: 39 www.sciencedirect.com

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